

Technical Guide: Asp-Tyr Dipeptide Biological Functions & Mechanisms

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Compound of Interest

Compound Name:	Asp-Tyr
CAS No.:	22840-03-5
Cat. No.:	B1582757

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Executive Summary

The Aspartyl-Tyrosine (**Asp-Tyr**) dipeptide represents a distinct class of bioactive small molecules that bridge the gap between nutritional signaling and metabolic modulation. Unlike simple amino acid mixtures, the covalent linkage in **Asp-Tyr** confers unique physicochemical stability, specific transport kinetics via PEPT1, and dual-modal bioactivity.

This guide dissects the **Asp-Tyr** dipeptide's functional profile, focusing on its validated roles in oxidative stress mitigation, enzymatic inhibition (ACE), and sensory signaling (Kokumi). It provides a rigorous, mechanism-first analysis designed to support experimental design and therapeutic application.

Physicochemical & Structural Profile

Understanding the charge distribution of **Asp-Tyr** is critical for predicting its interaction with transporters and receptor active sites.

- Sequence: L-Aspartyl-L-Tyrosine

- Molecular Weight: 296.28 g/mol
- Isoelectric Point (pI): ~3.5 – 4.0
- Structural Features:
 - N-Terminus (Asp): Provides a -carboxyl group (pKa ~3.9), conferring a net negative charge at physiological pH (7.4). This moiety is crucial for metal chelation (e.g., Zn^{2+} in metalloproteases).
 - C-Terminus (Tyr): Contains a phenolic hydroxyl group (pKa ~10.1), acting as the primary electron donor for radical scavenging.

Solubility & Stability

Asp-Tyr exhibits moderate water solubility due to the hydrophilic aspartic acid, balanced by the aromatic tyrosine ring. In solution, it is susceptible to hydrolysis by non-specific peptidases but shows enhanced stability against gastric pepsin compared to longer oligopeptides.

Pharmacokinetics: Transport & Bioavailability

The bioavailability of **Asp-Tyr** is governed by the Proton-coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1). Unlike free amino acids, which compete for multiple specific transporters, **Asp-Tyr** is translocated intact across the apical membrane of enterocytes.

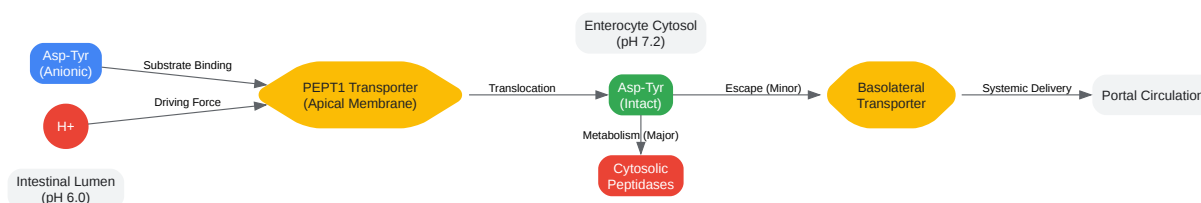
Mechanism of Transport

The transport is electrogenic, driven by an inward proton gradient ().

- Binding: **Asp-Tyr** (anionic form) binds to the extracellular pocket of PEPT1.
- Translocation: Cotransport of **Asp-Tyr** and H^+ induces a conformational change (rocker-switch mechanism).
- Intracellular Fate: Once inside the enterocyte, **Asp-Tyr** is either:

- Hydrolyzed by cytosolic peptidases into Asp and Tyr.
- Transported intact into the bloodstream via the basolateral peptide transporter (likely PHT1 or facilitated diffusion).

Visualization: PEPT1 Transport Pathway[1][2]



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Caption: Kinetic pathway of **Asp-Tyr** absorption via PEPT1, highlighting the bifurcation between cytosolic hydrolysis and systemic circulation.

Core Biological Functions

Antioxidant Defense Mechanism

Asp-Tyr functions as a "synergistic antioxidant." It does not rely solely on electron donation but employs a dual mechanism to mitigate oxidative stress.

- Mechanism A: Radical Scavenging (Tyrosine) The phenolic group of Tyrosine donates a hydrogen atom to Reactive Oxygen Species (ROS), such as the hydroxyl radical ($\cdot\text{OH}$) or peroxy radical ($\text{ROO}\cdot$). The resulting tyrosyl radical is stabilized by resonance, preventing propagation of the oxidative chain reaction.
- Mechanism B: Metal Chelation (Aspartic Acid) The carboxylate side chain of Aspartate (

) can chelate transition metals like

or

. By sequestering these metals, **Asp-Tyr** inhibits the Fenton Reaction, which catalyzes the conversion of

into highly toxic hydroxyl radicals.

Enzymatic Modulation: ACE Inhibition

While not as potent as the canonical Val-Pro-Pro (VPP), **Asp-Tyr** exhibits moderate inhibitory activity against Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

- Mode of Action: Competitive Inhibition.
- Molecular Docking Logic:
 - The C-terminal Tyrosine interacts with the hydrophobic S1 subsite of ACE.
 - The N-terminal Aspartate coordinates with the Zinc ion () at the active site, disrupting the catalytic hydrolysis of Angiotensin I.

Sensory Signaling: The Kokumi Effect

Asp-Tyr is identified as a modulator of the Calcium-Sensing Receptor (CaSR). Activation of CaSR in the tongue does not elicit a primary taste but enhances "Kokumi"—a sensation of thickness, mouthfulness, and continuity.^[1]

- Relevance: In drug formulation and functional foods, **Asp-Tyr** can be used to mask bitterness or enhance palatability without adding sodium.

Experimental Methodologies

To ensure reproducibility, the following protocols are standardized for the synthesis and validation of **Asp-Tyr** bioactivity.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Asp-Tyr

Rationale: SPPS ensures high purity and prevents racemization compared to solution-phase methods.

Materials:

- Fmoc-Tyr(tBu)-Wang Resin (Loading: 0.5–0.8 mmol/g)
- Fmoc-Asp(OtBu)-OH
- Coupling Reagents: HBTU/HOBt or HATU
- Base: Diisopropylethylamine (DIPEA)

Workflow:

- Swelling: Incubate resin in DMF for 30 min.
- Deprotection (Fmoc Removal): Treat with 20% Piperidine in DMF (min). Wash with DMF ().
- Coupling:
 - Dissolve Fmoc-Asp(OtBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
 - Add to resin and shake for 45–60 min.
 - QC Check: Kaiser Test (Ninhydrin) must be negative (no free amines).
- Cleavage: Treat resin with TFA:TIS:H₂O (95:2.5:2.5) for 2 hours.
- Precipitation: Filter resin; add filtrate to cold diethyl ether to precipitate crude peptide.
- Purification: RP-HPLC (C18 column), Gradient 5–60% Acetonitrile/Water (+0.1% TFA).

Protocol: DPPH Radical Scavenging Assay

Rationale: Validates the electron-donating capacity of the Tyr moiety.

Table 1: Assay Preparation Guide

Component	Concentration	Volume	Role
Asp-Tyr Stock	10 mM in	Variable	Test Compound
DPPH Reagent	0.1 mM in Methanol	100 L	Radical Source (Purple)
Ascorbic Acid	10 mM	Variable	Positive Control
Methanol	N/A	To 200 L	Solvent Blank

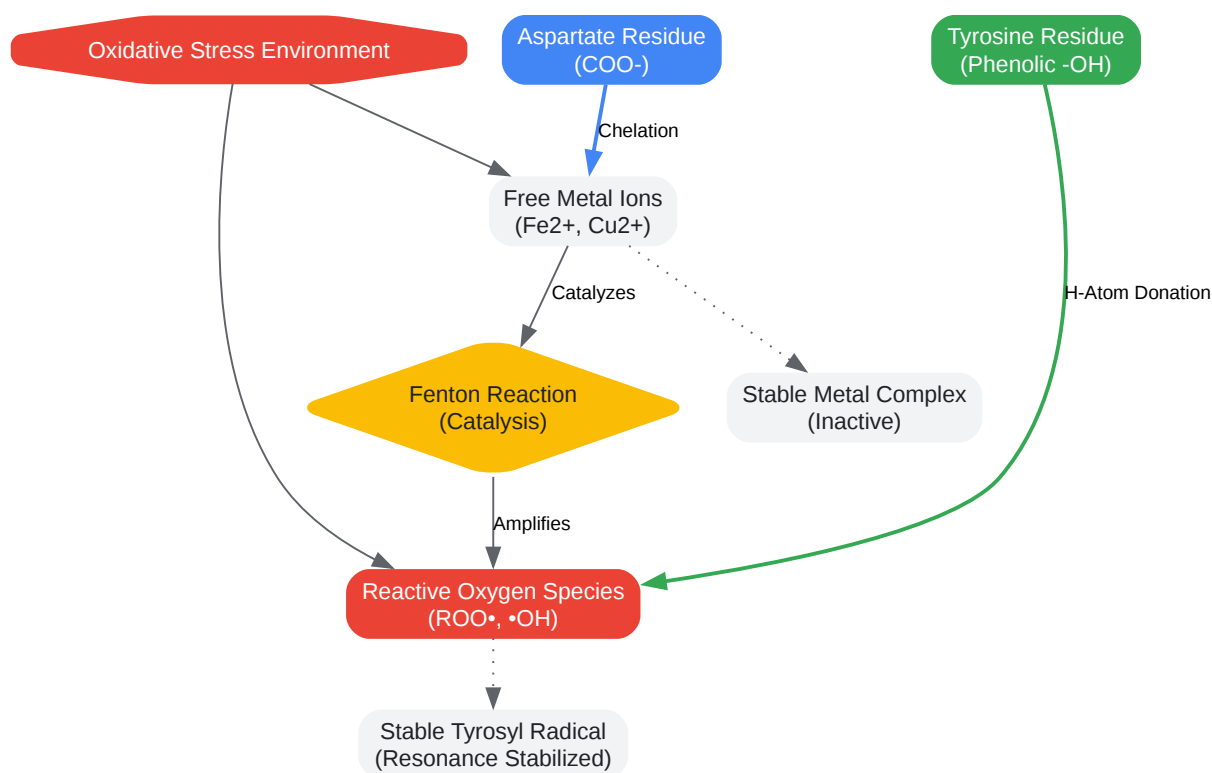
Step-by-Step:

- Prepare serial dilutions of **Asp-Tyr** (0.1 – 5.0 mM) in a 96-well plate.
- Add 100
L of fresh 0.1 mM DPPH solution to each well.
- Incubate in the dark at Room Temperature for 30 minutes.
- Measure Absorbance at 517 nm.
- Calculation:

Note: A decrease in absorbance indicates scavenging activity (Purple Yellow).

Mechanistic Visualization

The following diagram illustrates the dual antioxidant mechanism of **Asp-Tyr**, distinguishing between direct radical scavenging and preventative metal chelation.



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Caption: Dual-action antioxidant mechanism: Aspartate prevents radical generation via chelation, while Tyrosine scavenges existing radicals.

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